molecular formula C8H14O3 B6541264 methyl 2-(oxolan-3-yl)propanoate CAS No. 2106731-62-6

methyl 2-(oxolan-3-yl)propanoate

Cat. No.: B6541264
CAS No.: 2106731-62-6
M. Wt: 158.19 g/mol
InChI Key: TVXUSAHBXVRWEH-UHFFFAOYSA-N
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Description

Methyl 2-(oxolan-3-yl)propanoate is an ester derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position, linked to a propanoate backbone. The compound’s molecular formula is inferred as C₈H₁₄O₃ (based on positional isomer data), with a methyl ester group (-COOCH₃) and a propanoate chain attached to the oxolane ring.

Properties

IUPAC Name

methyl 2-(oxolan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10-2)7-3-4-11-5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXUSAHBXVRWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(oxolan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(oxolan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Methyl 2-(oxolan-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(oxolan-3-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The oxolane ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Isomers

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Features Source Reference
Methyl 3-amino-2-(oxolan-3-yl)propanoate C₇H₁₃N₃O₃ 173.21 g/mol EN300-70317 95% Amino-substituted variant; oxolan-3-yl backbone with methyl ester
Ethyl 2-amino-3-(oxolan-2-yl)propanoate C₈H₁₅NO₃ 173.21 g/mol Not provided Not listed Ethyl ester; oxolan-2-yl substitution; amino functional group
Methyl 2-amino-3-(oxolan-2-yl)propanoate C₈H₁₅NO₃ 173.21 g/mol CID 64146729 Not listed Methyl ester; oxolan-2-yl isomer; amino group at C2 position
Propionic acid, linalyl ester C₁₃H₂₂O₂ 210.31 g/mol 50411-91-1 Not listed Terpene-derived ester; lacks oxolane ring; industrial flavor/fragrance uses

Key Observations :

  • Substituent Position : The position of the oxolane ring attachment (2-yl vs. 3-yl) significantly impacts steric and electronic properties. For example, oxolan-2-yl derivatives exhibit distinct NMR shifts compared to 3-yl isomers due to ring strain and hydrogen bonding .
  • Functional Groups: The presence of an amino group (e.g., in methyl 3-amino-2-(oxolan-3-yl)propanoate) introduces polarity and reactivity, enabling applications in peptide synthesis or enzyme-substrate interactions .
  • Ester Chain : Ethyl vs. methyl esters alter lipophilicity and metabolic stability. Methyl esters are typically more hydrolytically stable under physiological conditions .

Analytical Characterization

  • NMR Spectroscopy: Derivatives like methyl 2-amino-3-(oxolan-2-yl)propanoate show characteristic shifts for oxolane protons (δ 1.56–3.50 ppm) and ester carbonyls (δ 170–175 ppm). Quantification challenges arise due to solvent exchange effects, as seen in pyruvate derivatives, necessitating internal standards like ethyl viologen for accurate integration .
  • Synthetic Routes : Analogous compounds are synthesized via condensation reactions (e.g., benzene/PTSA-mediated coupling) or enzymatic pathways (e.g., EgtE-mediated catalysis in ergothioneine production) .

Biological Activity

Methyl 2-(oxolan-3-yl)propanoate is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C8_{8}H14_{14}O3_{3}
  • Molecular Weight : Approximately 158.19 g/mol
  • CAS Number : 2106731-62-6

The compound features an oxolane (tetrahydrofuran) ring, which contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis and various biological applications.

The biological activity of this compound is primarily attributed to its ester functional group, which can undergo hydrolysis to release the active acid form. This transformation allows it to participate in various biochemical pathways. The oxolane ring may interact with specific enzymes or receptors, modulating their activity and leading to diverse biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby affecting metabolic pathways.
  • Substrate Interaction : It can serve as a substrate in enzymatic reactions, influencing the activity of proteins involved in various cellular processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may have antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Investigations into related compounds have revealed anticancer properties, warranting further exploration of this compound in cancer research.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Case Study 1: Enzyme Interaction Studies

In a study examining the interactions of this compound with specific enzymes, researchers utilized spectrofluorometric titration to determine binding affinities. The results indicated significant interactions with enzymes involved in metabolic pathways, suggesting potential applications in drug development.

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